Gossypol Gossypol Gossypol has been used in trials studying the treatment of Non-small Cell Lung Cancer.
(R)-Gossypol is the R-isomer of [Gossypol].
Gossypol is a natural product found in Glycine max, Malachra capitata, and other organisms with data available.
Gossypol is an orally-active polyphenolic aldehyde with potential antineoplastic activity. Derived primarily from unrefined cottonseed oil, gossypol induces cell cycle arrest at the G0/G1 phase, thereby inhibiting DNA replication and inducing apoptosis. This agent also inhibits cell-signaling enzymes, resulting in inhibition of cell growth, and may act as a male contraceptive.
(-)-Gossypol is found in fats and oils. (-)-Gossypol is a constituent of Gossypium hirsutum (cotton). (-)-gossypol has been shown to exhibit anti-tumor, anti-cancer and anti-proliferative functions (A7832, A7833, A7834).
A dimeric sesquiterpene found in cottonseed (GOSSYPIUM). The (-) isomer is active as a male contraceptive (CONTRACEPTIVE AGENTS, MALE) whereas toxic symptoms are associated with the (+) isomer.
Brand Name: Vulcanchem
CAS No.: 303-45-7
VCID: VC21356460
InChI: InChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3
SMILES:
Molecular Formula: C30H30O8
Molecular Weight: 518.6 g/mol

Gossypol

CAS No.: 303-45-7

Cat. No.: VC21356460

Molecular Formula: C30H30O8

Molecular Weight: 518.6 g/mol

* For research use only. Not for human or veterinary use.

Gossypol - 303-45-7

CAS No. 303-45-7
Molecular Formula C30H30O8
Molecular Weight 518.6 g/mol
IUPAC Name 7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde
Standard InChI InChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3
Standard InChI Key QBKSWRVVCFFDOT-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O
Colorform Yellow, crystalline pigment
Exists in 3 tautomeric forms. Yellow crystals from ethe
Melting Point 184 °C (from ether); 199 °C (from chloroform); 214 °C (from ligroin)
178 - 183 °C

Chemistry and Structure of Gossypol

Chemical Properties

Gossypol possesses a molecular weight of 518.55 Daltons and appears as a yellow crystalline pigment. Its solubility characteristics are distinctive: it is insoluble in water and hexane but readily dissolves in acetone, chloroform, ether, and methyl ethyl ketone (butanone), while showing partial solubility in crude vegetable oils. The chemical formula of gossypol is C30H30O8, and its structural formula is 2,2′-bis(8-formyl-1,6,7-trihydroxy-5-isopropyl-3-methylnaphthalene) .

Structural Features

The structural architecture of gossypol consists of two planar halves, with the complete molecule generated by twofold rotation symmetry. In crystallographic analysis, there appears one half-molecule in the asymmetric unit. The crystal structure exhibits wide channels of 5–6 Å in diameter, contributing to its unique physical properties . This structural arrangement plays a crucial role in gossypol's biological interactions and activities.

Isomers and Derivatives

Due to hindered rotation around the binaphthyl link, gossypol exists in two enantiomeric forms: (+) and (-). These enantiomers demonstrate optical stability under typical conditions such as ambient temperature and neutral pH, as racemization requires extraordinarily high energy . The (-)-gossypol enantiomer has consistently demonstrated greater potency than (+)-gossypol or racemic gossypol in numerous biological evaluation experiments .

Furthermore, gossypol exhibits tautomerism, existing in three distinct tautomeric forms: aldehyde, ketone (quinoid), and lactol (hemiacetal). This tautomeric behavior contributes to gossypol's diverse reaction profiles and degradation pathways .

Several derivatives of gossypol have been developed and studied, as summarized in Table 1:

Gossypol DerivativesDescription
GossypolThe parent compound; a racemic combination of polyphenolic bissesquiterpenes
ApogossypoloneA derivative with modified functional groups
ApogossypolA derivative with altered chemical properties
GossypoloneAn oxidized metabolite of gossypol
6-Aminopenicillanic acid sodium gossypoloneA conjugate derivative with antimicrobial potential
BI-97C1 (AT-101)A clinically investigated derivative with enhanced anticancer properties

Sources and Distribution of Gossypol

Gossypol is produced by pigment glands in cotton plants, appearing as small black spots distributed throughout the plant structure including stems, leaves, seeds, and flower buds. The highest concentration of these pigment glands occurs in the seeds, making cottonseed the primary commercial source of gossypol . This natural distribution pattern has implications for both agricultural applications and industrial extraction processes for therapeutic development.

Biological Activities of Gossypol

Antitumor Properties

Extensive research has demonstrated gossypol's significant anticancer effects against multiple cancer types. In breast cancer studies, gossypol and gossypolone decreased DNA synthesis and cell proliferation in both hormone-dependent and hormone-independent human breast cancer cell lines (MCF-7, MCF-7Adr, and MDA-MB-231) in a concentration-dependent manner . In triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468), gossypol induced cytotoxicity and reduced proliferation, with MDA-MB-468 cells showing twice the sensitivity to the compound's apoptotic effects .

Colorectal cancer, the third most commonly diagnosed cancer worldwide, has also shown susceptibility to gossypol treatment. In human colon cancer cell line COLO 225, gossypol reduced cell viability and suppressed the expression of claudin-1, Elk-1, fatty acid synthase, glyceraldehyde 3-phosphate dehydrogenase, and various interleukins, while increasing glucose transporter 3 mRNA expression . Gossypol-induced apoptosis in these cells occurred through decreased expression of Bcl-2 and Bcl-2-associated X protein (Bax) .

In another study with HT-29 human colorectal cancer cells, gossypol treatment increased apoptosis through enhanced activation of multiple caspases (caspase-3, caspase-6, caspase-7, caspase-8, and caspase-9) . Similarly, (-)-gossypol induced mitochondrial-mediated apoptosis and enhanced release of reactive oxygen species in HCT116 human colorectal cancer cells .

Antifertility Effects

Gossypol was initially recognized and studied for its male contraceptive properties, representing one of its earliest documented biological effects. This antifertility activity served as a foundation for subsequent investigations into gossypol's broader spectrum of biological properties .

Other Biological Activities

Beyond its anticancer and antifertility effects, gossypol demonstrates an impressive range of biological activities that expand its therapeutic potential:

  • Antiviral properties against various viral pathogens

  • Antioxidant capabilities that help neutralize free radicals

  • Antibacterial activity against several bacterial strains

  • Antimalarial effects that may contribute to parasitic disease management

This multifaceted bioactivity profile positions gossypol as a versatile compound with potential applications across multiple therapeutic domains.

Gossypol's Mechanisms of Action

Molecular Targets

Gossypol exerts its biological effects through interactions with numerous molecular targets. In cancer cells, it suppresses antiapoptotic proteins of the Bcl-2 family, which play a key role in conferring resistance to traditional chemotherapy . This ability to target Bcl-2 family proteins makes gossypol particularly valuable for addressing drug-resistant cancers.

Network toxicology analysis has identified several targets of gossypol optical isomers, including HSP90AA1, SRC, MAPK1, AKT1, EGFR, BCL2, and CASP3 . These diverse molecular interactions contribute to both gossypol's therapeutic potential and its toxicity profile.

Cellular Pathways

The anticancer effects of gossypol involve multiple interconnected cellular pathways. Key mechanisms include:

  • Induction of caspase-dependent and mitochondrial pathway-mediated apoptosis

  • Modulatory effects on cell cycle progression and cell signaling pathways

  • Induction of autophagy

  • Generation of reactive oxygen species

  • Interference with tyrosine receptor protein kinase activity

KEGG enrichment analysis suggests that gossypol's mechanisms may be related to various cancer-active pathways, including the PPAR signaling pathway, glycolysis/gluconeogenesis, Th17 cell differentiation, and numerous other signaling pathways . This multi-pathway involvement underscores gossypol's complex biological activity profile.

Therapeutic Applications of Gossypol

Cancer Treatment

The therapeutic potential of gossypol in cancer treatment has been investigated through numerous preclinical and clinical studies. There have been 55 in vitro studies and 5 in vivo studies examining the antineoplastic effects of gossypol and its derivatives against various cancer types . Clinical evaluation has also progressed, with four randomized controlled trials investigating AT-101 (BI-97C1), a gossypol derivative, in multiple cancer types. Additionally, phase I and II clinical trials have assessed AT-101 in combination with other chemotherapy agents .

A particularly promising aspect of gossypol's anticancer potential is its synergistic activity with traditional cancer medications. For example, when PC-3 cancer cells were treated with a combination of gossypol and docetaxel, enhanced apoptosis was observed . Similarly, combining gossypol with gemcitabine overcame gemcitabine resistance in PC-3 cells with high Bcl-2 expression through downregulation of Bcl-2 and Bcl-xL and upregulation of Noxa and Mcl-1S .

Toxicology and Side Effects

Despite its promising therapeutic potential, gossypol exhibits toxicity that warrants careful consideration in drug development efforts. Liver injury is a significant concern, with network toxicology indicating that gossypol optical isomers cause hepatic damage through multiple targets and pathways . The molecular targets implicated in gossypol-induced liver injury overlap with those involved in its therapeutic effects, including HSP90AA1, SRC, MAPK1, AKT1, EGFR, BCL2, and CASP3 .

The toxicity mechanism appears to be related to several pathways, including those active in cancer, such as the PPAR signaling pathway, glycolysis/gluconeogenesis, and Th17 cell differentiation . This overlap between therapeutic and toxic pathways presents a challenge for gossypol's clinical development and highlights the importance of targeted delivery strategies and careful dosing considerations.

Current Research and Future Perspectives

Current research on gossypol continues to explore its therapeutic potential while addressing toxicity concerns. The compound's biological activity, particularly its apoptotic and antiproliferative properties, has been extensively studied, yet much remains to be understood regarding its full chemotherapeutic potential .

Future research directions may include:

  • Development of more selective gossypol derivatives with enhanced efficacy and reduced toxicity

  • Exploration of novel drug delivery systems to improve targeting and reduce systemic exposure

  • Further elucidation of gossypol's mechanisms of action in various disease contexts

  • Investigation of additional therapeutic applications based on gossypol's diverse biological activities

  • Combination therapy approaches that leverage gossypol's ability to overcome drug resistance

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